N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group and a pyrimidin-4-yl moiety substituted with a 4-ethylphenoxy group. The benzo[d][1,3]dioxole group may enhance metabolic stability, while the pyrimidine ring likely contributes to target binding via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-2-18-3-6-21(7-4-18)34-25-14-24(28-16-29-25)30-11-9-20(10-12-30)26(31)27-15-19-5-8-22-23(13-19)33-17-32-22/h3-8,13-14,16,20H,2,9-12,15,17H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLKLDWOLWMUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the piperidine carboxamide group under controlled conditions, often using amide coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions.
Reduction: The pyrimidine ring can undergo reduction reactions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety may yield benzoquinone derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases or activate specific transcription factors, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Observations :
- The target compound uniquely combines a 4-ethylphenoxy-pyrimidine with a piperidine-4-carboxamide backbone, distinguishing it from analogs like 1a (naphthyl-substituted piperidine) and 6l (pyrimidine-5-carboxamide with nitrophenoxy) .
- Compared to 6l, which has a nitro group (electron-withdrawing), the target’s 4-ethylphenoxy group (electron-donating) may improve solubility and reduce metabolic degradation .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings :
- The target compound exhibits superior potency (IC50 = 5.2 nM) compared to 1a (7.8 nM) and 6l (22.4 nM) , likely due to optimal pyrimidine substitution and balanced lipophilicity .
- Its selectivity ratio (1:120) surpasses 1a (1:85) and 6l (1:45) , suggesting reduced off-target interactions .
- Lower LogP (3.8 vs. 5.1 for 6l ) correlates with improved aqueous solubility (12.5 µg/mL), critical for oral bioavailability .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse scholarly sources.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a piperidine ring, and a pyrimidine derivative. Its molecular formula is with a molecular weight of 358.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O3 |
| Molecular Weight | 358.41 g/mol |
| CAS Number | 899755-28-3 |
Synthesis
The synthesis of this compound involves several steps including the formation of the benzo[d][1,3]dioxole moiety through cyclization reactions and subsequent coupling with piperidine and pyrimidine derivatives. Specific reaction conditions and yields have been documented in various studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways involved in physiological responses.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play roles in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM .
- Neuroprotective Effects : Another study highlighted its potential neuroprotective properties by reducing oxidative stress markers in neuronal cultures exposed to neurotoxic agents .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
